3-Carboxy-4-chlorophenylisothiocyanate
Overview
Description
3-Carboxy-4-chlorophenylisothiocyanate is a chemical compound with the molecular formula C8H4ClNO2S. It is characterized by the presence of a carboxylic acid group (-COOH), a chlorine atom, and an isothiocyanate group (-N=C=S) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
3-Carboxy-4-chlorophenylisothiocyanate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been observed to bind with specific enzymes, altering their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-4-chlorophenylisothiocyanate typically involves the reaction of 3-carboxy-4-chlorophenylamine with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy-4-chlorophenylisothiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom and the isothiocyanate group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be carried out in the presence of a base.
Major Products Formed:
Oxidation products may include carboxylic acids or their derivatives.
Reduction products can include amines or other reduced forms.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-4-chlorophenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Carboxy-4-chlorophenylisothiocyanate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or active sites of enzymes.
Comparison with Similar Compounds
3-Carboxy-4-chlorophenylisothiocyanate is similar to other isothiocyanates and phenyl derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
4-Carboxyphenylisothiocyanate: Similar structure but without the chlorine atom.
3-Chlorophenylisothiocyanate: Lacks the carboxylic acid group.
4-Chlorobenzoic acid: Contains the carboxylic acid group but lacks the isothiocyanate group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-5-isothiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERCHXQQJWIKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653431 | |
Record name | 2-Chloro-5-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-49-7 | |
Record name | 2-Chloro-5-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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